1-Bromo-2-butanol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

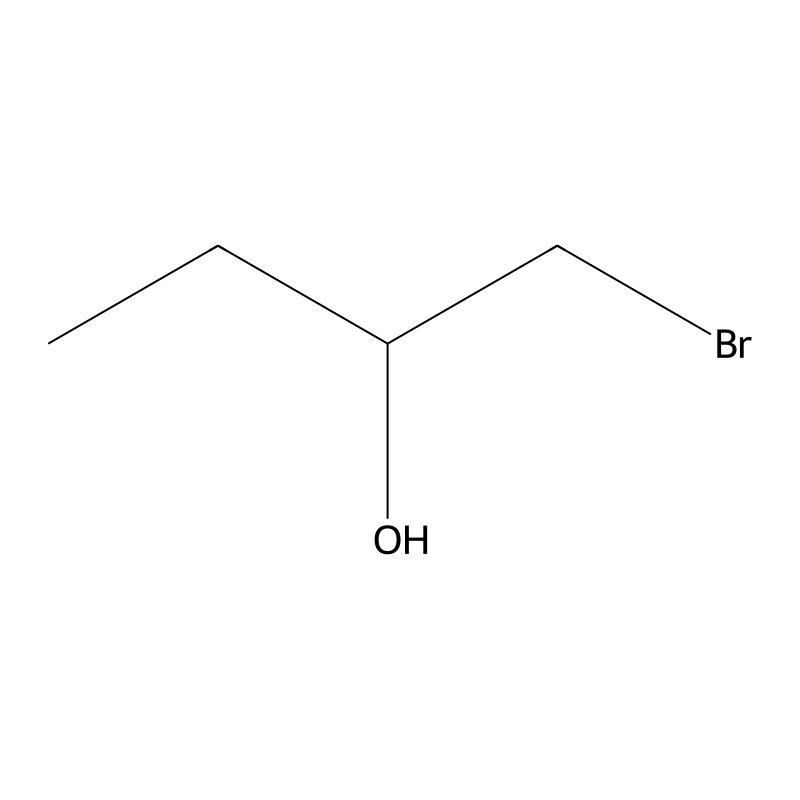

1-Bromo-2-butanol is an organic compound with the molecular formula CHBrO and a molecular weight of approximately 153.018 g/mol. It is characterized by the presence of a bromine atom attached to the second carbon of a butanol chain, making it a bromoalcohol. The compound appears as a colorless to pale yellow liquid with a density of 1.46 g/cm³ and a boiling point of 165.9°C at standard atmospheric pressure . Its structure can be represented as follows:

textCH3 |H3C-CH-CH2-Br | OH

- Organic Synthesis: Due to the presence of a bromine atom and a hydroxyl group, 1-Br-2-BuOH can function as a bifunctional molecule in organic synthesis. The bromine atom can be readily substituted with other nucleophiles, allowing the construction of new carbon-carbon bonds. Additionally, the hydroxyl group can participate in various condensation reactions for the formation of complex molecules [].

Solvent Applications

-Br-2-BuOH possesses a polar hydroxyl group, making it miscible with water and organic solvents. This property could potentially make it a useful solvent for certain research applications. However, its specific advantages over other more common solvents like ethanol or methanol haven't been extensively explored in scientific literature.

Chemical Intermediate

-Br-2-BuOH can serve as a starting material for the synthesis of other important chemicals. For instance, its controlled oxidation could lead to the formation of 2-bromobutanoic acid, a valuable intermediate in the production of various pharmaceuticals.

1-Bromo-2-butanol readily participates in nucleophilic substitution reactions due to the presence of the bromine atom, which acts as a good leaving group. For instance, when reacted with potassium iodide in acetone, it undergoes a bimolecular nucleophilic substitution (S2) reaction, where the iodide ion substitutes for the bromide ion:

text(R)-1-Bromo-2-butanol + KI → (R)-2-Iodobutane + KBr

This reaction highlights its utility in organic synthesis, particularly in forming alkyl iodides from bromoalcohols .

1-Bromo-2-butanol can be synthesized through several methods:

- Hydrobromination of 2-butanol: This method involves treating 2-butanol with hydrobromic acid, leading to the formation of 1-bromo-2-butanol through a nucleophilic substitution mechanism.

- Alkylation of 1-bromobutane: Another approach is to alkylate 1-bromobutane with an appropriate alcohol under acidic conditions, facilitating the formation of the desired bromoalcohol.

- Bromination of Butan-2-ol: Direct bromination using bromine or phosphorus tribromide can also yield 1-bromo-2-butanol .

1-Bromo-2-butanol finds applications primarily in organic synthesis and pharmaceuticals. It serves as an intermediate in producing various chemical compounds, including:

- Pharmaceuticals: Utilized in synthesizing active pharmaceutical ingredients.

- Agrochemicals: Acts as a precursor for developing pesticides and herbicides.

- Chemical Research: Employed in laboratories for studying reaction mechanisms and developing new synthetic routes .

Studies on the interactions of 1-bromo-2-butanol with other chemical entities reveal its potential as a reactive intermediate in various reactions. Its ability to undergo nucleophilic substitution makes it valuable for creating diverse organic compounds. Interaction studies also indicate that it can react with different nucleophiles, leading to varied products depending on the reaction conditions and reagents used .

Several compounds share structural similarities with 1-bromo-2-butanol, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| 1-Bromo-1-butanol | CHBrO | Bromine at the first carbon; higher reactivity due to proximity to hydroxyl group. |

| 2-Bromo-1-butanol | CHBrO | Bromine at the second carbon; isomeric form with different reactivity patterns. |

| 3-Bromo-2-butanol | CHBrO | Bromine at the third carbon; alters steric hindrance and reactivity. |

| Butan-2-ol | CHO | Alcohol without halogen; serves as a precursor for halogenation reactions. |

Uniqueness

The uniqueness of 1-bromo-2-butanol lies in its specific position of the bromine atom relative to the hydroxyl group, which influences its reactivity profile and makes it suitable for specific synthetic applications that may not be achievable with its isomers or related compounds .

The nucleophilic substitution reactions of 1-bromo-2-butanol represent a fascinating case study in organic reaction mechanisms, as this compound can undergo both unimolecular (SN1) and bimolecular (SN2) pathways depending on reaction conditions. The presence of both a hydroxyl group and a bromine atom on adjacent carbons creates unique electronic and steric environments that significantly influence the reaction dynamics [1] [2] [3].

In SN1 reactions, 1-bromo-2-butanol follows a two-step mechanism beginning with the heterolytic cleavage of the carbon-bromine bond to form a secondary carbocation intermediate at the β-carbon (carbon-2) [1] [2]. This carbocation formation is the rate-determining step, making the overall reaction first-order with respect to the substrate concentration. The secondary carbocation exhibits moderate stability due to hyperconjugation effects from adjacent alkyl groups and the electron-donating hydroxyl group [2] [4]. The planar geometry of the carbocation intermediate allows nucleophilic attack from either face, resulting in a mixture of retention and inversion products, though complete racemization is rarely observed due to ion-pairing effects with the departing bromide ion [2].

The SN2 mechanism for 1-bromo-2-butanol proceeds through a concerted, single-step process where the nucleophile approaches the β-carbon from the backside, opposite to the departing bromide group [5] [3]. This mechanism is characterized by second-order kinetics, with the reaction rate depending on both substrate and nucleophile concentrations. The transition state exhibits a pentacoordinated carbon with partial bond formation to the incoming nucleophile and simultaneous bond breaking with the leaving bromide [5]. The SN2 pathway invariably results in complete stereochemical inversion, known as Walden inversion [6].

The competition between SN1 and SN2 mechanisms for 1-bromo-2-butanol is governed by several critical factors. Temperature plays a crucial role, with higher temperatures favoring the SN1 pathway due to the entropic advantage of forming two particles from one [7]. Solvent polarity significantly influences mechanism preference, with polar protic solvents stabilizing the carbocation intermediate and favoring SN1, while polar aprotic solvents better solvate the nucleophile and promote SN2 reactions [1] [2]. The nature of the nucleophile also determines the predominant pathway, with strong nucleophiles favoring SN2 and weak nucleophiles promoting SN1 mechanisms [3].

Kinetic studies reveal that the relative reactivity of 1-bromo-2-butanol in SN2 reactions is intermediate between primary and tertiary alkyl halides. The secondary carbon bearing the bromine experiences moderate steric hindrance, reducing SN2 reactivity compared to primary substrates but maintaining sufficient accessibility for nucleophilic attack [3] [6]. The presence of the hydroxyl group on the adjacent carbon introduces additional complexity through potential intramolecular hydrogen bonding and electronic effects that can stabilize or destabilize the transition state.

Elimination Pathways Leading to Alkene Formation

The elimination reactions of 1-bromo-2-butanol provide multiple pathways for alkene formation, predominantly following β-elimination mechanisms where the bromine atom is removed from the β-carbon along with a hydrogen atom from an adjacent carbon [8] [9] [10]. These reactions can proceed through three distinct mechanistic pathways: E1, E2, and E1cB, each with characteristic kinetic profiles and stereochemical requirements.

The E1 elimination mechanism operates through a two-step process initiated by the departure of bromide to form a secondary carbocation intermediate, identical to the SN1 pathway [11] [10]. This rate-determining ionization step is followed by rapid deprotonation of a β-hydrogen by base, leading to alkene formation [9]. The E1 mechanism exhibits first-order kinetics and is favored under conditions that stabilize carbocation intermediates, such as elevated temperatures and polar protic solvents [11] [12]. For 1-bromo-2-butanol, E1 elimination predominantly yields 2-butene as the major product following Zaitsev's rule, which predicts formation of the more substituted and thermodynamically stable alkene [8] [13].

The E2 elimination pathway represents a concerted, single-step mechanism where base abstraction of the β-hydrogen occurs simultaneously with carbon-bromine bond cleavage [14] [15]. This bimolecular process exhibits second-order kinetics, with the reaction rate depending on both substrate and base concentrations [9] [12]. The E2 mechanism requires an anti-periplanar arrangement of the departing hydrogen and bromine atoms, imposing specific geometric constraints on the transition state [9] [15]. Strong bases such as alkoxide ions promote E2 elimination, with the reaction proceeding at moderate temperatures [14] [16].

The regioselectivity of elimination reactions from 1-bromo-2-butanol follows established patterns based on carbocation stability and sterics. When small, unhindered bases are employed, elimination preferentially occurs to form the more substituted alkene (2-butene) in accordance with Zaitsev's rule [8] [16] [13]. However, bulky bases can lead to Hofmann elimination, favoring formation of the less substituted product (1-butene) due to steric accessibility of the less crowded hydrogen atoms [16]. The product distribution typically shows a predominance of trans-2-butene over cis-2-butene due to reduced steric interactions in the more stable trans configuration [17] [12].

Temperature effects significantly influence the elimination pathway preference and product distribution. Higher temperatures favor E1 mechanisms and can alter regioselectivity by changing the relative activation energies for different elimination modes [11] [9]. Kinetic versus thermodynamic control also plays a role, with lower temperatures favoring kinetic products and higher temperatures allowing equilibration to thermodynamic products [16].

Redox Behavior in Oxidation-Reduction Systems

The redox chemistry of 1-bromo-2-butanol is dominated by transformations of the secondary alcohol functional group, which can undergo oxidation to form the corresponding ketone, 1-bromo-2-butanone [18] [19] [20]. This oxidation represents a classic example of alcohol oxidation chemistry, where the hydroxyl group is converted to a carbonyl while maintaining the carbon skeleton and halogen substitution pattern.

Chromic acid oxidation represents one of the most well-established methods for converting 1-bromo-2-butanol to 1-bromo-2-butanone [19] [20]. The mechanism involves initial formation of a chromate ester through nucleophilic attack of the alcohol oxygen on chromium(VI), followed by base-catalyzed elimination to form the ketone product [19]. This two-step process proceeds through a chromium(IV) intermediate and ultimately produces chromium(III) as the reduced metal species [19]. The reaction typically achieves yields of 75-85% under acidic conditions at room temperature.

Potassium permanganate provides an alternative oxidizing system for 1-bromo-2-butanol, though the reaction requires careful control to prevent over-oxidation and carbon skeleton fragmentation [18]. Under neutral or mildly basic conditions, permanganate oxidation can achieve conversion to 1-bromo-2-butanone with yields of 70-80%, though side reactions leading to carbon dioxide formation and other fragmentation products can reduce overall efficiency.

Modern oxidation methods employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst with sodium hypochlorite as the stoichiometric oxidant offer improved selectivity and yields for the oxidation of 1-bromo-2-butanol [21]. This system operates under mild, basic conditions and achieves excellent yields (85-95%) with minimal side product formation [21]. The TEMPO-mediated oxidation proceeds through a radical mechanism involving formation of an oxoammonium salt that abstracts hydrogen from the alcohol substrate.

The presence of the bromine substituent influences the oxidation behavior of 1-bromo-2-butanol in several important ways. The electron-withdrawing effect of bromine slightly activates the adjacent hydroxyl group toward oxidation by increasing the electrophilicity of the carbon center [22]. However, the bromine atom can also participate in side reactions, particularly under harsh oxidizing conditions that might promote elimination or substitution processes concurrent with oxidation.

Electrochemical oxidation studies of 1-bromo-2-butanol reveal complex redox behavior involving both the alcohol functional group and the carbon-bromine bond [21] [23]. The alcohol oxidation typically occurs at lower potentials than halogen-related processes, allowing for selective transformation of the hydroxyl group while preserving the bromine substituent [24]. The electrochemical approach offers precise control over the oxidation state and can minimize side reactions compared to chemical oxidizing agents.

Complexation with Transition Metal Catalysts

The coordination chemistry of 1-bromo-2-butanol with transition metal catalysts represents a sophisticated area of study where both the hydroxyl and bromine functional groups can participate in metal binding, creating diverse complexation modes and catalytic opportunities [25] [26] [27]. The dual functionality of this molecule enables it to act as either a monodentate or bidentate ligand, depending on the metal center and reaction conditions.

Palladium(II) complexes with 1-bromo-2-butanol demonstrate remarkable versatility in coordination modes and catalytic applications [26] [27]. The palladium center can coordinate to both the oxygen atom of the hydroxyl group and the bromine atom, forming stable bidentate complexes with binding constants in the range of 10³-10⁴ M⁻¹ [26]. These complexes exhibit moderate stability and have proven effective in cross-coupling reactions where the coordinated 1-bromo-2-butanol can undergo oxidative addition, facilitating carbon-carbon bond formation processes [26]. X-ray crystallographic studies reveal that the bidentate coordination creates five-membered chelate rings with the palladium center adopting a square planar geometry [27].

Rhodium(I) catalysts typically engage 1-bromo-2-butanol through monodentate coordination via the hydroxyl oxygen, resulting in complexes with lower binding constants (10²-10³ M⁻¹) compared to palladium systems [25]. These rhodium complexes find application in hydroformylation reactions where the coordinated alcohol substrate can be converted to aldehydes through carbon monoxide insertion chemistry [25]. The weaker binding affinity allows for facile ligand exchange, which is beneficial for catalytic turnover but can lead to catalyst deactivation under harsh conditions.

Platinum(II) forms the most stable complexes with 1-bromo-2-butanol, achieving binding constants of 10⁴-10⁵ M⁻¹ through bidentate coordination involving both functional groups [28]. The platinum complexes adopt square planar geometries similar to their palladium analogs but exhibit enhanced thermodynamic stability due to the greater ligand field stabilization energy of platinum [28]. These complexes have demonstrated efficacy in hydrogenation catalysis, where the coordinated substrate undergoes reduction while maintaining the metal-ligand interaction.

Ruthenium(II) complexes with 1-bromo-2-butanol typically involve monodentate coordination through the hydroxyl group, with binding constants in the 10³-10⁴ M⁻¹ range [25]. These systems have shown particular promise in oxidation catalysis, where the ruthenium center can activate molecular oxygen or other oxidants to effect selective transformations of the coordinated alcohol substrate [29]. The octahedral geometry typical of ruthenium(II) complexes allows for additional ligand coordination sites, enabling the design of multifunctional catalyst systems.

The electronic properties of transition metal-1-bromo-2-butanol complexes are significantly influenced by the dual electron-withdrawing effects of both the metal center and the bromine substituent [25] [23]. These electronic perturbations can dramatically alter the reactivity of the coordinated substrate, often activating it toward nucleophilic attack or facilitating elimination reactions that would be unfavorable in the absence of metal coordination [26]. Nuclear magnetic resonance studies of these complexes reveal characteristic downfield shifts of proton signals adjacent to the coordination sites, confirming the electronic activation of the substrate upon metal binding [30].

XLogP3

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids]

Pictograms

Flammable

Other CAS

General Manufacturing Information

PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.